n-[(2-Chlorophenyl)carbamoyl]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[(2-Chlorophenyl)carbamoyl]octadecanamide is a chemical compound with the molecular formula C25H41ClN2O2 It is characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further linked to an octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(2-Chlorophenyl)carbamoyl]octadecanamide typically involves the reaction of 2-chlorophenyl isocyanate with octadecanamide. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to control the reaction parameters precisely. The use of high-purity starting materials and solvents ensures the production of a high-quality product. The reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
n-[(2-Chlorophenyl)carbamoyl]octadecanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
n-[(2-Chlorophenyl)carbamoyl]octadecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-[(2-Chlorophenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with biological membranes, potentially disrupting their integrity. The carbamoyl moiety can form hydrogen bonds with various biomolecules, affecting their function. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: This compound has a similar structure but contains a nicotinamide moiety instead of an octadecanamide chain.
1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate: This compound features a naphthalene ring and an ethylcarbamate group, differing from the octadecanamide chain in n-[(2-Chlorophenyl)carbamoyl]octadecanamide.
Uniqueness
This compound is unique due to its long octadecanamide chain, which imparts distinct physical and chemical properties. This long-chain structure can influence its solubility, melting point, and interaction with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
6947-53-1 |
---|---|
Molecular Formula |
C25H41ClN2O2 |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C25H41ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(29)28-25(30)27-23-20-18-17-19-22(23)26/h17-20H,2-16,21H2,1H3,(H2,27,28,29,30) |
InChI Key |
OCVHZUGRIZJLTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.